2-Acetyl-1,3-thiazole-4-carbonitrile
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Overview
Description
2-Acetyl-1,3-thiazole-4-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,3-thiazole-4-carbonitrile typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,3-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated thiazole derivatives.
Scientific Research Applications
2-Acetyl-1,3-thiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-1,3-thiazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. The thiazole ring’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins makes it a versatile scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: Similar structure but lacks the nitrile group.
2-Aminothiazole: Contains an amino group instead of an acetyl group.
4-Methylthiazole: Similar thiazole ring but with a methyl group at the fourth position.
Uniqueness
2-Acetyl-1,3-thiazole-4-carbonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
Molecular Formula |
C6H4N2OS |
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Molecular Weight |
152.18 g/mol |
IUPAC Name |
2-acetyl-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H4N2OS/c1-4(9)6-8-5(2-7)3-10-6/h3H,1H3 |
InChI Key |
TWXFPAPNHJMQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C#N |
Origin of Product |
United States |
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